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Compound of Interest

Compound Name:
3-Iodo-4-methyl-7-nitro-1H-

indazole

Cat. No.: B3219147 Get Quote

Disclaimer: Specific experimental data for 3-Iodo-4-methyl-7-nitro-1H-indazole is not readily

available in the public domain. This guide has been compiled based on the known chemical

properties, synthesis, and biological activities of structurally similar iodo-nitro-1H-indazole

derivatives. The presented data, protocols, and pathways are therefore predictive and should

be treated as a starting point for further research.

This technical guide provides a comprehensive overview of the predicted chemical properties,

potential synthetic routes, and likely biological significance of 3-Iodo-4-methyl-7-nitro-1H-
indazole. This document is intended for researchers, scientists, and professionals in the field

of drug development and medicinal chemistry.

Core Chemical Properties
The chemical properties of 3-Iodo-4-methyl-7-nitro-1H-indazole can be inferred from its

structural analogues. The presence of an iodine atom at the 3-position, a methyl group at the 4-

position, and a nitro group at the 7-position on the indazole core dictates its reactivity and

potential applications.

Table 1: Predicted Physicochemical Properties of 3-Iodo-4-methyl-7-nitro-1H-indazole and

Related Analogues
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Property

Predicted
Value for 3-
Iodo-4-methyl-
7-nitro-1H-
indazole

3-Iodo-4-nitro-
1H-indazole[1]

3-Iodo-7-nitro-
1H-indazole[2]

3-Iodo-6-
methyl-5-nitro-
1H-indazole[3]

Molecular

Formula
C8H6IN3O2 C7H4IN3O2 C7H4IN3O2 C8H6IN3O2

Molecular Weight

( g/mol )
303.06 289.03 289.03 303.06

Melting Point

(°C)
Not available 210-212 Not available Not available

Boiling Point (°C) Predicted: >450
Predicted: 458.0

± 25.0
Not available Not available

Density (g/cm³) Predicted: ~2.2 2.240 ± 0.06 Not available Not available

pKa Predicted: ~9 9.12 ± 0.40 Not available Not available

LogP Predicted: ~2.8 2.59890 Not available Not available

Appearance Predicted: Solid Solid Solid Not available

Synthesis and Reactivity
The synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole would likely follow established

methodologies for the functionalization of the indazole scaffold. A plausible synthetic route

would involve the initial synthesis of 4-methyl-7-nitro-1H-indazole followed by iodination at the

C3 position.

Proposed Synthetic Pathway
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Caption: Proposed synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole.

Experimental Protocols (Based on Analogues)
Protocol 1: Synthesis of 4-Nitro-1H-indazole (Analogue to Precursor)[4][5]

This protocol describes the synthesis of 4-nitro-1H-indazole from 2-methyl-3-nitroaniline, which

serves as a model for the potential synthesis of 4-methyl-7-nitro-1H-indazole from 2,3-dimethyl-

6-nitroaniline.

Materials: 2-methyl-3-nitroaniline, Sodium Nitrite (NaNO₂), Glacial Acetic Acid, Water.

Procedure:

Dissolve 2-methyl-3-nitroaniline (1 equivalent) in glacial acetic acid at 0 °C.

Prepare an aqueous solution of sodium nitrite (2.2 equivalents).

Add the sodium nitrite solution to the stirred solution of 2-methyl-3-nitroaniline at once.

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

Collect the resulting precipitate by filtration.
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Concentrate the filtrate under reduced pressure.

Suspend the combined solid in water, filter, and dry to yield 4-nitro-1H-indazole.

Protocol 2: Iodination of the Indazole Ring (General Procedure)[6][7]

This general protocol for the C3-iodination of indazoles can be adapted for the synthesis of the

target compound from the 4-methyl-7-nitro-1H-indazole precursor.

Materials: Substituted 1H-indazole (e.g., 4-methyl-7-nitro-1H-indazole), Iodine (I₂), a suitable

base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)), and a polar

aprotic solvent (e.g., N,N-Dimethylformamide (DMF)).

Procedure:

Dissolve the starting indazole (1 equivalent) in DMF.

Add the base (e.g., K₂CO₃, 2-3 equivalents) to the solution.

Add iodine (1.1-1.5 equivalents) portion-wise to the stirred mixture.

Stir the reaction at room temperature or with gentle heating until the starting material is

consumed (monitor by TLC).

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess

iodine.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Reactivity
The iodine atom at the C3 position makes 3-Iodo-4-methyl-7-nitro-1H-indazole a versatile

intermediate for further functionalization through various cross-coupling reactions.
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Caption: Potential cross-coupling reactions of 3-Iodo-4-methyl-7-nitro-1H-indazole.

Spectral Data (Predicted)
While no specific spectral data for 3-Iodo-4-methyl-7-nitro-1H-indazole is available,

predictions can be made based on the analysis of similar compounds.[3][8][9]

Table 2: Predicted Spectroscopic Data for 3-Iodo-4-methyl-7-nitro-1H-indazole
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Technique Predicted Observations

¹H NMR

Aromatic protons (H5, H6) would appear as

doublets in the downfield region (δ 7.5-8.5 ppm).

The methyl protons would appear as a singlet

around δ 2.5-3.0 ppm. The N-H proton would be

a broad singlet at a very downfield shift (δ > 10

ppm).

¹³C NMR

The carbon bearing the iodine (C3) would be

significantly shielded (δ ~90-100 ppm). Carbons

attached to the nitro group (C7) and the fused

benzene ring would appear in the aromatic

region (δ 110-150 ppm). The methyl carbon

would appear upfield (δ ~15-20 ppm).

Mass Spec. (HRMS)

The exact mass would be a key identifier.

Expected [M+H]⁺ peak around m/z 303.95. The

isotopic pattern of iodine would be observable.

IR Spectroscopy

Characteristic peaks would include N-H

stretching (~3200-3400 cm⁻¹), aromatic C-H

stretching (~3000-3100 cm⁻¹), asymmetric and

symmetric NO₂ stretching (~1550 and ~1350

cm⁻¹), and C-I stretching in the fingerprint

region.

Potential Biological Activity and Applications
Indazole derivatives are a well-established class of pharmacologically active compounds.[10]

[11] The presence of the nitro group and the versatile iodo-substituent suggests that 3-Iodo-4-
methyl-7-nitro-1H-indazole could serve as a valuable scaffold in drug discovery.

Kinase Inhibition
Many substituted indazoles are known to be potent kinase inhibitors. The specific substitution

pattern of 3-Iodo-4-methyl-7-nitro-1H-indazole could confer selectivity towards certain

kinases implicated in cancer and other diseases. Further derivatization via cross-coupling

reactions at the C3 position could lead to the development of novel kinase inhibitors.
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Caption: Potential mechanism of action as a kinase inhibitor.

Other Potential Applications
Antiparasitic Agents: Nitro-heterocyclic compounds have been investigated for their activity

against various parasites.

Antimicrobial Agents: The indazole nucleus is present in some antimicrobial drugs.

Central Nervous System (CNS) Activity: Certain nitroindazoles have shown activity as nitric

oxide synthase (NOS) inhibitors, suggesting potential applications in neurological disorders.

[10]

Conclusion
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While direct experimental data for 3-Iodo-4-methyl-7-nitro-1H-indazole is currently lacking,

this in-depth technical guide provides a robust framework for its predicted chemical properties,

synthesis, and potential applications based on the well-established chemistry of its structural

analogues. The synthetic protocols and reactivity profile presented herein offer a valuable

resource for researchers aiming to synthesize and explore the therapeutic potential of this

novel indazole derivative. Further experimental investigation is warranted to validate these

predictions and fully elucidate the chemical and biological characteristics of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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